molecular formula C19H19NO B1343316 3-Methyl-4'-(3-pyrrolinomethyl) benzophenone CAS No. 898763-73-0

3-Methyl-4'-(3-pyrrolinomethyl) benzophenone

Cat. No. B1343316
M. Wt: 277.4 g/mol
InChI Key: GKDSDJWVKDURHR-UHFFFAOYSA-N
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Description

The compound "3-Methyl-4'-(3-pyrrolinomethyl) benzophenone" is not directly mentioned in the provided papers, but the papers do discuss related benzophenone derivatives and their chemical properties and reactions. Benzophenone itself is a common UV filter and is known for its photochemical properties. It is widely used in sunscreen products to protect skin and hair from UV radiation damage . The papers provided discuss various reactions involving benzophenone and its derivatives, which can offer insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of benzophenone derivatives can involve various methods, including photochemical reactions and multi-component coupling reactions. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone results in the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Another example is the synthesis of a pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, which is a method that could potentially be adapted for the synthesis of "3-Methyl-4'-(3-pyrrolinomethyl) benzophenone" .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure of these compounds .

Chemical Reactions Analysis

Benzophenone and its derivatives undergo a variety of chemical reactions. For example, benzophenone can react with methyl(ene) ketones in the presence of piperidine acetate to give substituted benzophenones . The reactivity of the active methyl group in certain benzophenone derivatives can lead to the formation of various products such as styryl derivatives, pyruvates, and phthalide when treated with different reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by their molecular structure. For instance, the metabolism of benzophenone-3 by liver microsomes can lead to the formation of metabolites with different estrogenic and anti-androgenic activities . The corrosion inhibition properties of a pyrrole derivative of benzophenone on steel surfaces have also been studied, indicating the potential application of these compounds in material protection .

Scientific Research Applications

Metabolism and Endocrine-Disrupting Activity

Benzophenone-3 (BP-3) is commonly used as a UV filter. Watanabe et al. (2015) studied its metabolism by rat and human liver microsomes, identifying metabolites like 3-hydroxylated BP-3 and 2,4,5-trihydroxybenzophenone. The study also revealed estrogenic and anti-androgenic activities of BP-3 and its metabolites, raising concerns about its endocrine-disrupting potential (Watanabe et al., 2015).

Photocatalytic Degradation

Wang et al. (2019) explored the photocatalytic degradation of BP-3 using PbO/TiO2 and Sb2O3/TiO2 catalysts, demonstrating complete degradation under certain conditions. This research provides insights into removing BP-3 from water sources, considering its environmental impact (Wang et al., 2019).

Oxidation by Potassium Permanganate

Cao et al. (2021) investigated the oxidation of BP-3 in aqueous solution using potassium permanganate. They found significant degradation efficiency, suggesting this as a potential method for BP-3 removal from water, given its endocrine-disrupting effects (Cao et al., 2021).

Human Exposure and Environmental Occurrence

Liao and Kannan (2014) studied the occurrence of BP-3 in personal care products from China and the United States, assessing human exposure levels. Their findings highlight the widespread presence of BP-3 and raise questions about its safety due to its estrogenic potential (Liao & Kannan, 2014).

Reproductive Toxicity

Ghazipura et al. (2017) conducted a systematic review of human and animal studies on the reproductive toxicity of BP-3. They found associations between BP-3 exposure and adverse reproductive outcomes, suggesting the need for further research to understand its impact (Ghazipura et al., 2017).

Nervous System Effects

Wnuk and Kajta (2021) explored the potential risks of BP-3 on the nervous system. They found that BP-3 induces neurotoxicity and alters receptor expression, potentially affecting the development and function of the nervous system (Wnuk & Kajta, 2021).

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-5-4-6-18(13-15)19(21)17-9-7-16(8-10-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDSDJWVKDURHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643012
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4'-(3-pyrrolinomethyl) benzophenone

CAS RN

898763-73-0
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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